molecular formula C10H8F5NO2 B1394349 Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1216700-64-9

Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No. B1394349
CAS RN: 1216700-64-9
M. Wt: 269.17 g/mol
InChI Key: RRQFNNMHAYGZTC-UHFFFAOYSA-N
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Description

Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate, also known as Ethyl 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetate, is a unique chemical compound. It has a molecular weight of 269.17 g/mol . The IUPAC name for this compound is ethyl difluoro [5- (trifluoromethyl)-2-pyridinyl]acetate .


Synthesis Analysis

While specific synthesis methods for Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate were not found, trifluoromethylpyridines, a key structural motif in this compound, have been synthesized and applied in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-4-3-6(5-16-7)10(13,14)15/h3-5H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate is a liquid at ambient temperature . More specific physical and chemical properties were not found in the available data.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Trifluoromethyl Ether and Difluoro(methylthio)methyl Ether Synthesis : A method for synthesizing trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates using IF5-pyridine-HF was developed. This method can tolerate various functional groups such as ester, ether, amide, and acetonide, leading to functionalized ethers (Inoue, Fuse, & Hara, 2015).

  • Coordination Polymers with Transition-Metal Ions : Isomeric compounds, including acetate ethyl esters, were synthesized and used as multi-dentate ligands to react with transition-metal ions. This resulted in novel coordination polymers with potential applications in materials science (Hu et al., 2016).

  • One-Pot Synthesis of Trifluoromethylated Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot reaction. This method is significant for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).

Applications in Organic Electronics

  • Electrophosphorescence in Organic Devices : Ethyl difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate derivatives were used to synthesize iridium complexes with promising applications in electrophosphorescent devices. These complexes exhibited high efficiencies and could be used in practical device applications (Zhang et al., 2010).

Biological Applications

  • Memory Enhancement in Mice : Compounds synthesized using ethyl difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate demonstrated the ability to enhance memory in mice. This suggests potential therapeutic applications in cognitive disorders (Li Ming-zhu, 2010).

  • Anticancer Potential : Novel pyrazolo[3,4-b]pyridine-based compounds synthesized from key intermediates containing ethyl difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate showed promising anticancer activity against various human cancer cell lines. Some derivatives, particularly 1,2,4 triazoles, displayed significant potential as anticancer agents (Nagender et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-4-3-6(5-16-7)10(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQFNNMHAYGZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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